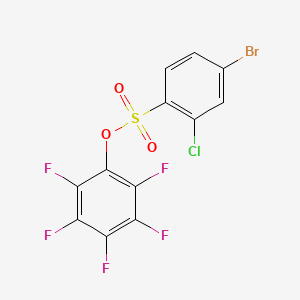

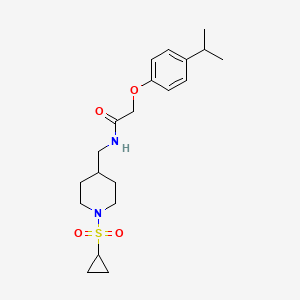

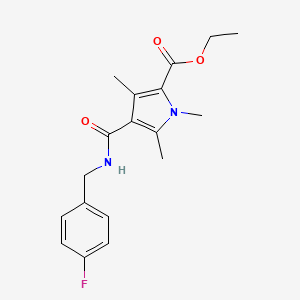

![molecular formula C12H12F3NO3S2 B2417327 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-43-6](/img/structure/B2417327.png)

5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a seven-membered ring structure with two bridgehead carbons . This core is substituted with a sulfonyl group that is further substituted with a 2-(trifluoromethoxy)phenyl group.

Molecular Structure Analysis

The bicyclo[2.2.1]heptane core is a common structural motif in many bioactive compounds and pharmaceuticals . The sulfonyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule. The trifluoromethoxy group on the phenyl ring is also an electron-withdrawing group, which could further influence the molecule’s properties .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Recent advancements in medicinal chemistry have identified novel phenothiazine derivatives with promising biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. These derivatives, containing various substituents such as dialkylaminoalkyl, cycloaminoalkyl, and aminoalkyl, exhibit their activities through interactions with pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics, facilitating penetration through biological membranes. The exploration of phenothiazine derivatives underscores the potential of 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane as a potent pharmacophoric moiety in drug development (Pluta, Morak-Młodawska, & Jeleń, 2011).

Pharmacological and Biochemical Actions

The pharmacological and biochemical studies of sulphasalazine, which contains a similar sulfonyl moiety, provide insights into the potential applications of related compounds. Sulphasalazine's actions, including its anti-inflammatory, immunosuppressive, and lymphocyte modulatory properties, are explored in the context of treating conditions such as ulcerative colitis and rheumatoid arthritis. This research suggests avenues for investigating the biochemical and pharmacological actions of related sulfonyl-containing compounds for therapeutic use (Hoult, 2012).

Microbial Degradation and Environmental Impact

The study of microbial degradation pathways for polyfluoroalkyl chemicals, including derivatives with trifluoromethoxy and sulfonyl groups, highlights the environmental impact and biodegradability of these compounds. Understanding the degradation pathways and potential formation of persistent pollutants is crucial for evaluating the environmental fate of novel compounds with similar structures (Liu & Mejia Avendaño, 2013).

Antimicrobial and Antifungal Applications

Flucytosine, a synthetic antimycotic compound, demonstrates the importance of sulfonyl derivatives in treating severe systemic mycoses. The transformation of flucytosine into active metabolites that inhibit fungal RNA and DNA synthesis underscores the therapeutic potential of sulfonyl-containing compounds in antimicrobial and antifungal applications (Vermes, Guchelaar, & Dankert, 2000).

Mecanismo De Acción

Target of Action

The trifluoromethoxy group is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (sEH) . The sulfonyl group is a common functional group in many drugs and can interact with various biological targets. The 2-thia-5-azabicyclo[2.2.1]heptane moiety is a privileged molecular structure embedded in numerous compounds with various functions .

Action Environment

The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethoxy group in the compound is lipophilic, which could influence its interaction with biological membranes .

Propiedades

IUPAC Name |

5-[2-(trifluoromethoxy)phenyl]sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3S2/c13-12(14,15)19-10-3-1-2-4-11(10)21(17,18)16-6-9-5-8(16)7-20-9/h1-4,8-9H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQADDAOVMECHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

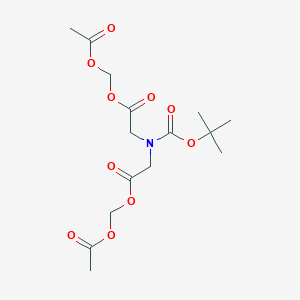

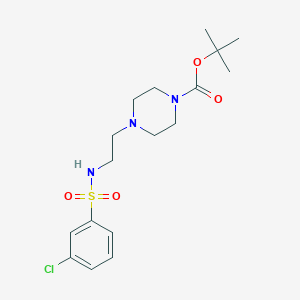

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2417256.png)

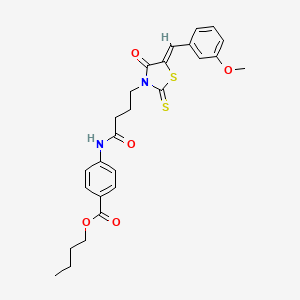

![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2417261.png)

![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2417265.png)